

Technical Support Center: Solid-State Optimization of 2-Morpholinonicotinic Acid HCl

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Compound of Interest

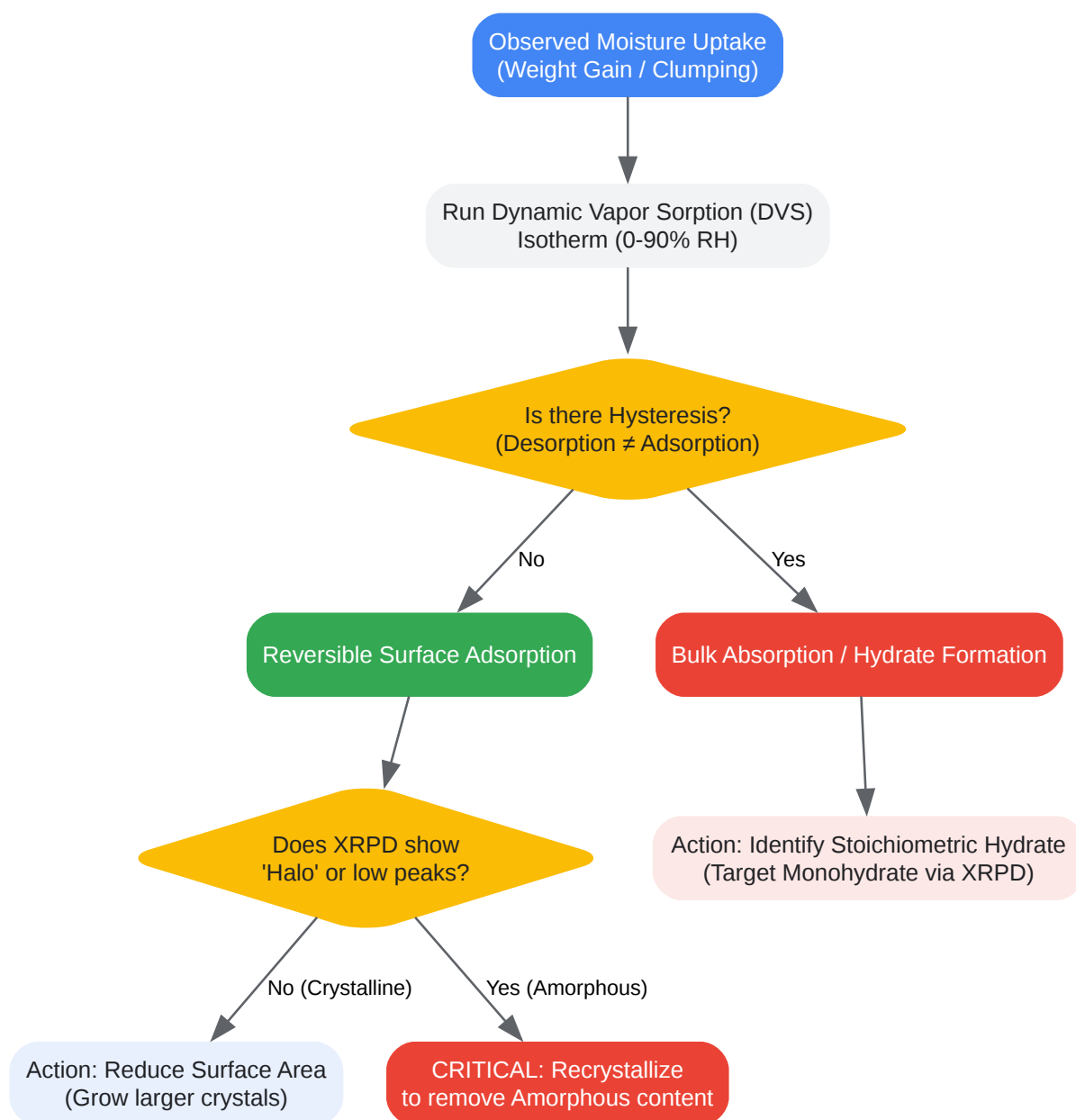
Compound Name: *2-Morpholinonicotinic acid hydrochloride*
CAS No.: 59025-45-5
Cat. No.: B2822001

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Executive Summary & Diagnostic Hub

The Challenge: **2-Morpholinonicotinic acid hydrochloride** (2-MNA HCl) presents a classic solid-state challenge common to heterocyclic amine salts.^{[1][2][3]} The chloride counter-ion is a strong hydrogen bond acceptor.^{[2][4]} When paired with the morpholine/pyridine scaffold, the high lattice energy of the salt often competes with the hydration energy. If the crystal lattice is not optimized (i.e., presence of amorphous regions or crystal defects), the chloride ion will aggressively pull atmospheric moisture, leading to deliquescence (dissolving in its own absorbed water) or pseudopolymorphic transitions (uncontrolled hydrate formation).^{[1][3]}

Diagnostic Workflow: Before altering your synthesis, confirm the nature of the moisture uptake using this logic flow.



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Figure 1: Decision matrix for diagnosing the root cause of hygroscopicity in 2-MNA HCl.

Technical Deep Dive: Engineering the Crystal Lattice

To control hygroscopicity without changing the salt form (switching away from HCl), you must engineer the particle properties.[3]

A. Crystallinity is King

Amorphous 2-MNA HCl will absorb moisture at relative humidities (RH) as low as 20-30%.^{[1][2]}
^[3] A highly crystalline lattice can often withstand up to 60-70% RH before significant uptake.^[1]
^{[2][3]}

Protocol: Anti-Solvent Crystallization for High Crystallinity Goal: Minimize amorphous content and crystal defects.^{[2][3]}

- Dissolution: Dissolve crude 2-MNA HCl in the minimum amount of Methanol or Ethanol at 50°C.
 - Why: High solubility ensures complete dissolution of amorphous aggregates.^[2]
- Hot Filtration: Filter while hot (0.45 µm PTFE) to remove nucleation sites (dust/impurities).^[1]
^{[2][3]}
- Anti-Solvent Addition: Slowly add Ethyl Acetate or Isopropyl Acetate (ratio 1:3 solvent:anti-solvent) at elevated temperature until slight turbidity persists.^{[1][2][3]}
 - Why: Esters are poor hydrogen bond donors, discouraging the inclusion of solvent in the lattice compared to water.
- Controlled Cooling: Cool at a rate of 5°C/hour to 0°C.
 - Why: Rapid cooling traps solvent and creates defects (amorphous regions) where water can attack.^{[1][2][3]} Slow cooling builds a robust, "tight" lattice.^{[1][2]}
- Isolation: Filter and wash with pure anti-solvent.^{[1][2][3]}
- Drying: Vacuum dry at 45°C. Crucial: Do not over-dry to the point of lattice collapse if a stable hemi-hydrate is formed.^{[1][2]}

B. The "Stable Hydrate" Strategy

Often, the anhydrous HCl salt is thermodynamically unstable in air. Instead of fighting moisture, engineer a stable hydrate.^[2]

- Mechanism: If 2-MNA HCl forms a stoichiometric monohydrate, the water molecules occupy the hydrogen-bonding sites on the chloride ion.[1] Once these sites are filled, the material often becomes non-hygroscopic up to very high RH (e.g., 90%).
- Test: Expose the sample to 75% RH for 24 hours. Analyze via XRPD. If the pattern changes and stabilizes, you have found a stable hydrate. Manufacture this form directly.

Troubleshooting Guide (FAQ)

Q1: My sample turns into a liquid (deliquesces) overnight on the bench. Why? A: You have exceeded the Critical Relative Humidity (CRH) of the salt.[2][3]

- Explanation: For HCl salts, if the RH of the air > CRH of the salt, the solid will condense water from the air to form a saturated solution.
- Fix: You must store the material below its CRH.[2] If the CRH is too low (e.g., <40%), you must use a desiccator or switch to a stable hydrate form (see Section 2B).[1][3]

Q2: The melting point varies between batches (180°C vs 205°C). A: This indicates Polymorphism or Variable Solvation.[1][2][3]

- Explanation: 2-Morpholinonicotinic acid has a rotatable morpholine ring.[1][2][3] Different crystal packings (polymorphs) have different lattice energies.[1][2][3] Lower melting points usually correlate with metastable forms or amorphous content, which are more hygroscopic.[1][2]
- Fix: Standardize your cooling profile (Section 2A).[1][2][3] Use DSC to confirm you are isolating the highest-melting (most stable) polymorph.[1][2][3]

Q3: Can I use silica gel during filtration? A: Avoid it.

- Explanation: 2-MNA HCl is a salt.[1][2][3][5] On silica, the free base might dissociate, or the HCl might interact with surface silanols. This creates amorphous surface layers that attract water.[1][2][3] Use Celite or sintered glass only.[1][2][3]

Comparative Data: Salt Form Performance

If optimization of the HCl salt fails, use this table to justify a salt switch to your project lead.

Salt Counter-ion	Hygroscopicity Risk	Crystallinity Potential	Notes
Hydrochloride (HCl)	High	High	Prone to deliquescence; high lattice energy but Cl ⁻ is a strong H-bond acceptor.[1][2][3]
Tosylate	Low	Medium	Bulky anion disrupts water packing; often non-hygroscopic.[1][2][3]
Fumarate (1:1)	Low	High	H-bonding network is satisfied by the counter-ion, leaving few sites for water.[1][3]
Mesylate	Moderate	Moderate	Can be hygroscopic but less prone to deliquescence than HCl.[1][2][3]

References

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